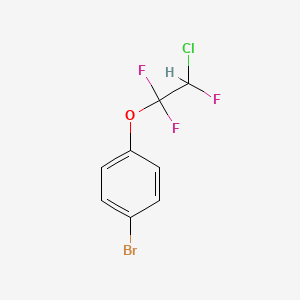
2-(piperazin-2-yl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperazin-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of piperazine with ethylene oxide. The process can be summarized as follows:
Reaction of Piperazine with Ethylene Oxide: Piperazine is dissolved in water and cooled to 15-20°C.
Isolation and Purification: The reaction mixture is heated to remove excess water, and the product is isolated by filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(piperazin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines.
科学的研究の応用
2-(piperazin-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.
作用機序
The mechanism of action of 2-(piperazin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity and modulating biological responses. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects .
類似化合物との比較
Similar Compounds
2-(piperazin-1-yl)ethan-1-ol: This compound is structurally similar but has the piperazine ring attached at a different position.
Cetirizine hydrochloride: A related compound used as an antihistamine.
1-(2-Hydroxyethyl)piperazine: Another similar compound used in various industrial applications.
Uniqueness
2-(piperazin-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
特性
CAS番号 |
1803606-94-1 |
|---|---|
分子式 |
C6H15ClN2O |
分子量 |
166.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



